

Molecular structure and weight of 5-Bromo-2-methoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Bromo-2-methoxy-4-methylpyrimidine
Cat. No.:	B3028911

[Get Quote](#)

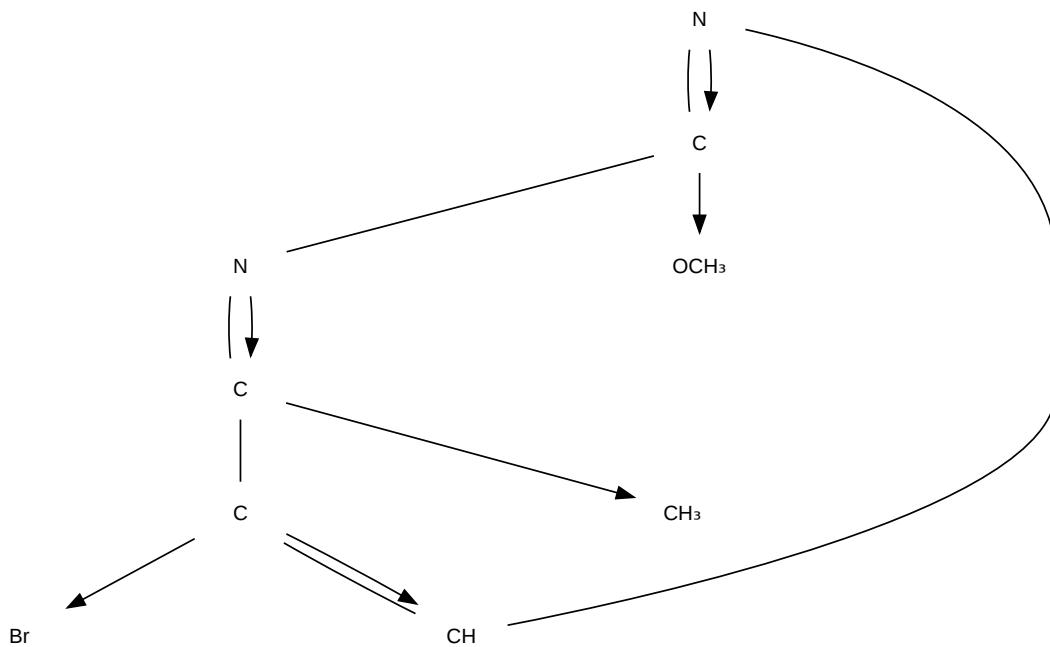
An In-Depth Technical Guide to **5-Bromo-2-methoxy-4-methylpyrimidine**: Molecular Structure, Properties, and Applications

Executive Summary

5-Bromo-2-methoxy-4-methylpyrimidine is a strategically functionalized heterocyclic compound that serves as a vital building block in modern medicinal chemistry and drug discovery. Its pyrimidine core is a privileged scaffold found in numerous bioactive molecules, while its distinct substituents—a bromine atom, a methoxy group, and a methyl group—offer multiple avenues for synthetic diversification. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a representative synthetic pathway, and methods for its characterization. Furthermore, it delves into the compound's applications, particularly as a precursor for complex molecular architectures like protein degraders and kinase inhibitors, and outlines essential safety and handling protocols for laboratory use.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast range of therapeutic agents, including antiviral medications and anti-cancer drugs.^[1] The strategic placement of various functional groups on this heterocyclic core allows for the


fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and pharmacokinetic profile. **5-Bromo-2-methoxy-4-methylpyrimidine** emerges as a particularly valuable intermediate in this context.^[2] Its structure is engineered for versatility, with the bromine atom at the C5 position acting as a handle for cross-coupling reactions, and the methoxy group at the C2 position enabling further modifications.^{[2][3]} This inherent reactivity makes it a sought-after precursor in the synthesis of compound libraries for high-throughput screening and targeted drug development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of **5-Bromo-2-methoxy-4-methylpyrimidine** are crucial for its application in synthesis, dictating choices of solvents, reaction conditions, and purification methods.

Molecular Structure

The compound features a pyrimidine ring substituted at positions 2, 4, and 5. The methoxy group (-OCH₃) at the 2-position and the methyl group (-CH₃) at the 4-position influence the electronic nature of the ring, while the bromine atom at the 5-position provides a key site for synthetic elaboration.

[Click to download full resolution via product page](#)

Caption: Molecular Structure of **5-Bromo-2-methoxy-4-methylpyrimidine**.

Physicochemical Data

The key quantitative properties of the compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and safety assessments.

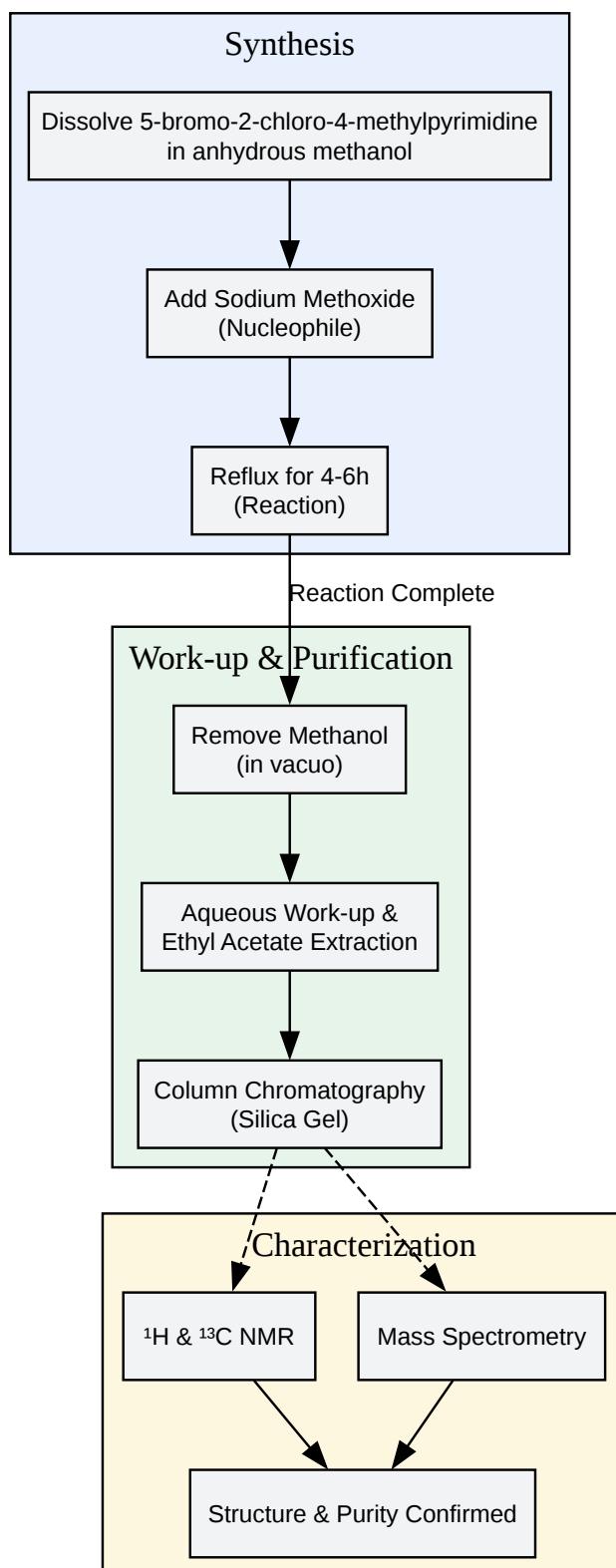
Property	Value	Reference
CAS Number	38696-23-0	[4]
Molecular Formula	C ₆ H ₇ BrN ₂ O	[4]
Molecular Weight	203.04 g/mol	[4]
Appearance	White to off-white crystalline solid	Based on similar compounds [5]
Purity	Commercially available at $\geq 98\%$	[4]
Classification	Protein Degrader Building Block	[4]

Synthesis and Characterization

While multiple synthetic routes can be envisioned, a common and logical approach involves the functionalization of a pre-existing pyrimidine core. The following sections describe a representative synthesis protocol and the analytical methods required for structural verification.

Representative Synthesis Pathway

A plausible and efficient synthesis of **5-Bromo-2-methoxy-4-methylpyrimidine** can be achieved starting from 5-bromo-2-chloro-4-methylpyrimidine. This precursor contains the desired substitution pattern, with a chloro group at the C2 position that is susceptible to nucleophilic aromatic substitution (SNAr) by a methoxide source.


Causality Behind Experimental Choices:

- Nucleophile: Sodium methoxide is a strong and readily available nucleophile, ideal for displacing the chloride at the C2 position. The C2 position is activated towards nucleophilic attack by the two ring nitrogens.
- Solvent: Methanol serves as both the solvent and a source for the methoxide, ensuring a high concentration of the nucleophile. Its boiling point allows for the reaction to be conducted at a moderately elevated temperature to increase the reaction rate.

- **Work-up:** The aqueous work-up is designed to remove the inorganic byproduct (NaCl) and any unreacted sodium methoxide. Extraction with an organic solvent like ethyl acetate isolates the desired product from the aqueous phase.

Step-by-Step Experimental Protocol:

- **Reaction Setup:** To a solution of 5-bromo-2-chloro-4-methylpyrimidine (1.0 mmol) in anhydrous methanol (15 mL), add sodium methoxide (1.2 mmol) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction Execution:** Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Quenching and Extraction:** After completion, cool the mixture to room temperature and remove the methanol under reduced pressure. Partition the resulting residue between water (20 mL) and ethyl acetate (20 mL).
- **Purification:** Separate the organic layer, wash it with brine (15 mL), dry it over anhydrous sodium sulfate (Na_2SO_4), and concentrate it in vacuo.
- **Final Product:** Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield **5-Bromo-2-methoxy-4-methylpyrimidine** as a solid.

[Click to download full resolution via product page](#)

Caption: General Workflow for Synthesis and Characterization.

Spectroscopic Analysis

Structural elucidation and purity confirmation are paramount. The following spectroscopic data are predicted based on analyses of structurally analogous compounds.[6][7]

Table of Predicted Spectroscopic Data:

Technique	Parameter	Predicted Value/Observation
¹ H NMR	Chemical Shift (δ , ppm)	~8.4 (s, 1H, H-6), ~4.0 (s, 3H, -OCH ₃), ~2.5 (s, 3H, -CH ₃)
¹³ C NMR	Chemical Shift (δ , ppm)	~170 (C4), ~165 (C2), ~158 (C6), ~110 (C5), ~55 (-OCH ₃), ~24 (-CH ₃)
Mass Spec. (EI)	Molecular Ion (m/z)	A characteristic doublet at ~202/204 due to ⁷⁹ Br/ ⁸¹ Br isotopes.

Protocol for Spectroscopic Data Acquisition:

- Sample Preparation (NMR): Accurately weigh 5-10 mg of the purified product and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) within a 5 mm NMR tube.[6]
- ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use standard parameters, including a 30° pulse angle and a relaxation delay of 1-2 seconds. Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).[6]
- ¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required for a good signal-to-noise ratio.[6]
- Mass Spectrometry (MS) Acquisition: Analyze a dilute solution of the sample via Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometry. Observe the molecular ion peak

and its characteristic isotopic pattern to confirm the molecular weight and the presence of bromine.[6]

Applications in Research and Drug Development

5-Bromo-2-methoxy-4-methylpyrimidine is not an end product but a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, which allows for sequential and controlled chemical modifications.

- **Scaffold for Kinase Inhibitors:** The pyrimidine core is prevalent in many FDA-approved kinase inhibitors. This building block can be elaborated via Suzuki-Miyaura coupling at the bromine site to introduce aryl or heteroaryl groups, a common strategy for targeting the ATP-binding site of kinases.[2][8]
- **Protein Degrader Synthesis:** The compound is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] The pyrimidine scaffold can be incorporated as part of the ligand that binds to the protein of interest, with the bromine atom serving as an attachment point for the linker connected to an E3 ligase ligand.
- **Lead Optimization:** In drug discovery campaigns, the methyl and methoxy groups can be modified to explore structure-activity relationships (SAR). The methoxy group, for instance, can be converted to other alkoxy, amino, or thioether groups, allowing chemists to probe interactions within a biological target and optimize properties like potency and solubility.[3]

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety. The following guidelines are based on data from structurally related compounds.[9][10][11][12]

- **Hazard Identification:**
 - Causes skin irritation (H315).[11][13]
 - Causes serious eye irritation (H319).[11][13]
 - May cause respiratory irritation (H335).[11][13]

- Harmful if swallowed (H302).[[11](#)]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[[10](#)]
 - Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[[9](#)][[10](#)]
 - Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a full-face respirator may be necessary.[[9](#)][[10](#)]
- Storage and Handling:
 - Store in a tightly sealed container in a cool, dry, and well-ventilated place.[[9](#)][[12](#)]
 - Avoid formation of dust and aerosols.[[9](#)]
 - Keep away from incompatible materials such as strong oxidizing agents and strong acids. [[10](#)]
- First-Aid Measures:
 - In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[[12](#)]
 - In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.[[12](#)]
 - If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[[12](#)]
 - If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[[10](#)]

Conclusion

5-Bromo-2-methoxy-4-methylpyrimidine stands out as a high-value synthetic intermediate for researchers and drug development professionals. Its well-defined molecular structure, characterized by multiple, orthogonally reactive functional groups, provides a robust platform for the creation of diverse and complex molecules. A thorough understanding of its physicochemical properties, synthetic accessibility, and spectroscopic signatures—as detailed in this guide—is critical for leveraging its full potential in the rational design of next-generation therapeutics.

References

- **5-Bromo-2-methoxy-4-methylpyrimidine**, min 98%, 100 mg. CP Lab Safety.
- An In-Depth Technical Guide to 5-Bromo-2-chloro-4-methoxypyrimidine: Discovery, Synthesis, and Applic
- 5-BROMO-4-METHOXY-2-METHYL-PYRIDINE SDS, 886372-61-8 Safety D
- 5-bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine. MySkinRecipes.
- Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide. Benchchem.
- SAFETY D
- 5-Bromo-4-methoxy-2-methylpyridine | C7H8BrNO | CID 58741888. PubChem.
- 5-Bromo-2,4-dimethoxypyrimidine | C6H7BrN2O2 | CID 255719. PubChem.
- SAFETY D
- A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-methoxypyrimidine and Its Deriv
- Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5. Smolecule.
- A Comparative Guide to Alternative Building Blocks for 5-Bromo-2-chloro-4-methoxypyrimidine in Drug Discovery. Benchchem.
- 5-Bromo-2-methoxy-4-methylpyridine 164513-39-7. TCI Chemicals.
- 2-Chloro-4-methylpyrimidine 13036-57-2. Tokyo Chemical Industry UK Ltd.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine [myskinrecipes.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 5-Bromo-2-methoxy-4-methylpyridine | 164513-39-7 | TCI AMERICA [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. 5-Bromo-4-methoxy-2-methylpyridine | C7H8BrNO | CID 58741888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. 5-Bromo-2,4-dimethoxypyrimidine | C6H7BrN2O2 | CID 255719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular structure and weight of 5-Bromo-2-methoxy-4-methylpyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3028911#molecular-structure-and-weight-of-5-bromo-2-methoxy-4-methylpyrimidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com